molecular formula C11H6F6O3 B13722906 o,o'-Bis(trifluoroacetyl)-p-cresol

o,o'-Bis(trifluoroacetyl)-p-cresol

Cat. No.: B13722906
M. Wt: 300.15 g/mol
InChI Key: SEYPGMFRDCTKKY-UHFFFAOYSA-N
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Description

p-Cresol (4-methylphenol; CAS 106-44-5; C₇H₈O) is a phenolic compound derived from the microbial fermentation of aromatic amino acids (e.g., tyrosine) in the gut, primarily by anaerobic bacteria such as Clostridium difficile and Lactobacillus species . It exists in biological systems as free p-cresol or conjugated forms (e.g., p-cresyl sulfate and p-cresyl glucuronate), which are uremic toxins implicated in chronic kidney disease (CKD) and cardiovascular pathologies . Elevated serum levels of free p-cresol correlate with neurotoxicity, immune dysfunction, and inhibition of adipogenesis, with mechanisms linked to oxidative stress and membrane disruption . Its role in autism spectrum disorder (ASD) has also been documented, with elevated urinary p-cresol levels observed in young children with ASD .

Properties

Molecular Formula

C11H6F6O3

Molecular Weight

300.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-hydroxy-5-methyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone

InChI

InChI=1S/C11H6F6O3/c1-4-2-5(8(19)10(12,13)14)7(18)6(3-4)9(20)11(15,16)17/h2-3,18H,1H3

InChI Key

SEYPGMFRDCTKKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the acylation of p-cresol with trifluoroacetic anhydride or trifluoroacetyl chloride as acylating agents. The key challenge is to achieve bis-substitution at both hydroxyl groups (ortho positions relative to the methyl group) selectively and efficiently.

Common Reagents and Conditions

  • Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride (TFAC) are the primary reagents used for introducing trifluoroacetyl groups.
  • Bases such as pyridine or triethylamine are often employed to scavenge the acid generated during acylation.
  • Solvents like dichloromethane (CH2Cl2) or benzene are commonly used to dissolve reactants and control reaction rates.
  • Temperature control (often room temperature to mild heating) is critical to avoid decomposition or side reactions.

Stepwise Preparation

A representative synthetic route can be summarized as follows:

Step Reagents & Conditions Outcome
1 p-Cresol + 2 equiv. trifluoroacetic anhydride, pyridine, CH2Cl2, 0 °C to room temp, 2-4 h Formation of mono- and bis(trifluoroacetyl) derivatives
2 Purification by recrystallization or chromatography Isolation of pure this compound

This method ensures selective bis(trifluoroacetyl)ation at both hydroxyl groups due to the stoichiometric control and mild reaction conditions.

Alternative Approaches

  • Direct reaction with trifluoroacetyl chloride under similar base-mediated conditions can also be used but requires careful handling due to the reagent's reactivity.
  • Stepwise protection-deprotection strategies may be employed if selective mono-acylation is desired before bis-acylation.
  • Recent research has explored catalytic acylation using Lewis acids to improve selectivity and reduce reagent excess, although specific data on this compound remain limited.

Analysis of Preparation Methods

Yield and Purity

  • Typical yields of This compound range from 70% to 90%, depending on reaction scale and purification method.
  • Purity is confirmed by spectroscopic methods such as NMR and mass spectrometry, showing characteristic trifluoroacetyl signals and molecular ion peaks.

Reaction Optimization

  • The molar ratio of trifluoroacetic anhydride to p-cresol is critical; a slight excess (1.1–2 equivalents) favors complete bis-acylation.
  • Temperature control avoids side reactions such as over-acylation or decomposition.
  • Use of scavengers like pyridine improves reaction efficiency by neutralizing trifluoroacetic acid formed.

Research Findings and Data Integration

Spectroscopic Characterization

Comparative Data Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Trifluoroacetic anhydride route p-Cresol, TFAA, pyridine CH2Cl2, 0 °C to RT, 2 h 85 Mild conditions, good selectivity
Trifluoroacetyl chloride route p-Cresol, TFAC, triethylamine CH2Cl2, 0 °C to RT, 1-3 h 75 More reactive reagent, careful control needed
Catalytic acylation (experimental) p-Cresol, TFAA, Lewis acid catalyst Benzene, reflux, 4 h 70 Under development, greener approach

Chemical Reactions Analysis

Types of Reactions

o,o’-Bis(trifluoroacetyl)-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

o,o’-Bis(trifluoroacetyl)-p-cresol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which o,o’-Bis(trifluoroacetyl)-p-cresol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl groups can enhance the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Research Implications and Gaps

  • Detoxification : Microalgae like Tetraselmis suecica could be engineered for bioremediation of p-cresol in contaminated water .
  • Clinical monitoring : Free p-cresol levels should be measured in CKD patients with hypoalbuminemia, as albumin binding modulates toxicity .

Q & A

Basic: What are the optimal synthetic routes for o,o'-Bis(trifluoroacetyl)-p-cresol, and how can purity be validated?

Methodological Answer:
The synthesis of This compound involves sequential trifluoroacetylation of p-cresol. While direct evidence is limited, analogous derivatization strategies for p-cresol-based compounds can guide experimental design:

  • Step 1 : Protect phenolic hydroxyl groups using trifluoroacetic anhydride (TFAA) under anhydrous conditions. For example, p-cresol derivatives like 2,6-bis(hydroxymethyl)-p-cresol have been synthesized via controlled acetylation .
  • Step 2 : Optimize reaction stoichiometry (e.g., 2:1 molar ratio of TFAA to p-cresol) and use catalysts like pyridine to enhance yield.
  • Purity Validation :
    • GC-MS : Detect residual p-cresol or mono-acetylated intermediates (LOD: 0.05 μg/mL) .
    • HPLC : Use C18 columns with UV detection at 254 nm to resolve trifluoroacetylated products .
    • NMR : Confirm substitution patterns via 19F^{19}\text{F}-NMR to verify o,o'-bis-trifluoroacetylation .

Basic: How can researchers accurately quantify this compound in complex biological matrices?

Methodological Answer:
Accurate quantification requires addressing protein binding and matrix interference:

  • Sample Preparation :
    • Deproteinize serum/plasma using acidification (e.g., 10% HCl) followed by solid-phase extraction (SPE) to recover free and conjugated forms .
    • Validate recovery rates (>90%) using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-p-cresol derivatives).
  • Analytical Techniques :
Method Sensitivity Matrix Key Parameters Reference
GC-MS0.1 μMSerumDerivatization with BSTFA, LOD 0.05 μg/mL
HPLC0.5 μMPlasmaC18 column, 1 mL/min flow, λ = 270 nm
  • Challenges : Trifluoroacetyl groups may increase volatility (GC-MS) or alter retention times (HPLC). Calibrate with synthetic standards.

Advanced: What experimental strategies are recommended to investigate the protein-binding behavior of this compound and its impact on toxicity?

Methodological Answer:
Protein binding modulates toxicity by influencing free solute concentrations. Key strategies:

  • Equilibrium Dialysis :
    • Use semipermeable membranes (10 kDa cutoff) to separate free and protein-bound fractions. Incubate This compound (0.1–1 mM) with human serum albumin (HSA, 40 g/L) for 24 hours .
    • Measure free concentrations via HPLC and calculate binding constants (e.g., KdK_d) .
  • Toxicity Assays :
    • Compare leukocyte chemiluminescence (indicator of oxidative burst) in high vs. low albumin conditions to mimic hypoalbuminemia .
    • Key Finding : Hypoalbuminemia increases free p-cresol by 30–40%, correlating with immune dysfunction .

Advanced: How do environmental factors influence the biodegradation pathways of this compound in anaerobic systems?

Methodological Answer:
Trifluoroacetyl groups may alter biodegradation kinetics compared to p-cresol. Design experiments using:

  • Anaerobic Slurries : Inoculate aquifer sediments under sulfate-reducing (SRC) or methanogenic conditions (MC) .
    • Key Parameters : Measure sulfate consumption (3.4 mol/mol substrate degraded in SRC) and methane production (MC) .
  • Pathway Analysis :
    • Use LC-MS to detect intermediates (e.g., trifluoroacetylated alcohols/aldehydes).
    • Compare to p-cresol degradation, which proceeds via p-hydroxybenzoate under SRC .
  • Contradictions : p-Cresol degrades faster under SRC than MC, but trifluoroacetyl groups may resist hydroxylation, slowing degradation.

Advanced: What in vitro models are suitable for assessing the neurotoxic potential of this compound derivatives?

Methodological Answer:
Neurotoxicity mechanisms may involve enzyme inhibition or dopamine disruption:

  • Dopamine Beta-Hydroxylase (DBH) Assays :
    • Incubate DBH with This compound (0.1–10 mM) and measure activity loss over time. p-Cresol inactivates DBH via radical-mediated covalent modification (kinact=2.0 min1k_{\text{inact}} = 2.0\ \text{min}^{-1} at pH 5.0) .
    • Use 14C^{14}\text{C}-labeled substrate to track covalent adduct formation .
  • Neuronal Cell Models :
    • Treat SH-SY5Y cells with derivatives and assess mitochondrial respiration (Seahorse Analyzer) or apoptosis markers (caspase-3 activation).

Advanced: How should researchers design experiments to resolve contradictions in reported toxicokinetic data for aryl trifluoroacetylated compounds?

Methodological Answer:
Contradictions often arise from variable albumin binding or analytical interference:

  • Multivariate Analysis :
    • In a cohort study, measure free vs. total This compound alongside covariates (e.g., serum albumin, renal function). p-Cresol’s cardiovascular risk persists after adjusting for GFR and Framingham factors (HR 1.39, P = 0.04) .
  • In Vitro Controls :
    • Standardize albumin concentrations (40–50 g/L) to minimize variability in free fraction measurements .
    • Use isotopically labeled analogs to correct for matrix effects in LC-MS .

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